molecular formula C12H13NO3 B7907204 4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE

4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE

Cat. No.: B7907204
M. Wt: 219.24 g/mol
InChI Key: DHTGVNYPNFVESW-UHFFFAOYSA-N
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Description

4,7-DIOXA-11-AZATRICYCLO[8500(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE is a complex organic compound with a unique tricyclic structureIts molecular formula is C12H13NO3, and it has a molecular weight of 219.24 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, in medicinal applications, the compound may bind to specific enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,7-DIOXA-11-AZATRICYCLO[8.5.0.0(3),?]PENTADECA-1,3(8),9-TRIEN-12-ONE is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2,3,6,8,9,10-hexahydro-[1,4]dioxino[2,3-h][1]benzazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c14-12-3-1-2-8-6-10-11(7-9(8)13-12)16-5-4-15-10/h6-7H,1-5H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGVNYPNFVESW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(C=C2NC(=O)C1)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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